3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate

Description

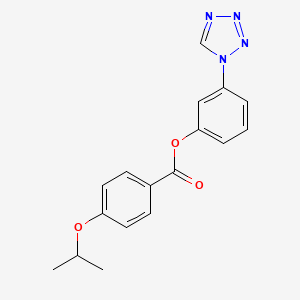

3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate (CAS: 912894-91-8) is a benzoate ester derivative featuring a tetrazole ring at the meta position of the phenyl group and an isopropoxy substituent at the para position of the benzoate moiety. Its molecular formula is C₁₇H₁₆N₄O₃, with a molecular weight of 324.33 g/mol . The compound’s structure (SMILES: CC(C)Oc1ccc(C(=O)Oc2cccc(-n3cnnn3)c2)cc1) highlights its key functional groups: the tetrazole (a nitrogen-rich heterocycle) and the branched isopropoxy chain.

Properties

Molecular Formula |

C17H16N4O3 |

|---|---|

Molecular Weight |

324.33 g/mol |

IUPAC Name |

[3-(tetrazol-1-yl)phenyl] 4-propan-2-yloxybenzoate |

InChI |

InChI=1S/C17H16N4O3/c1-12(2)23-15-8-6-13(7-9-15)17(22)24-16-5-3-4-14(10-16)21-11-18-19-20-21/h3-12H,1-2H3 |

InChI Key |

OZEZPOLOSMINTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Isopropoxybenzoyl Chloride

4-Isopropoxybenzoic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) and a catalytic amount of N,N-dimethylformamide (DMF) for 3 hours. The excess thionyl chloride is removed under reduced pressure, yielding 4-isopropoxybenzoyl chloride as a pale-yellow liquid. This intermediate is highly reactive and must be used immediately to prevent hydrolysis.

Esterification with 3-(1H-Tetrazol-1-yl)phenol

The acyl chloride is dissolved in dichloromethane (DCM) and treated with 3-(1H-tetrazol-1-yl)phenol (1.1 equiv) and triethylamine (2.0 equiv) at room temperature for 14 hours. The reaction mixture is washed with aqueous sodium hydroxide to remove unreacted phenol, and the organic layer is dried over magnesium sulfate. Chromatographic purification (silica gel, 98:2 DCM/methanol) yields the target ester in 53–58% yield.

HATU/DIPEA-Promoted Coupling

For substrates sensitive to acidic conditions, the use of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) provides a mild alternative.

Activation of 4-Isopropoxybenzoic Acid

4-Isopropoxybenzoic acid (1.0 equiv) and HATU (1.2 equiv) are dissolved in anhydrous DMF (0.15 M). DIPEA (4.0 equiv) is added dropwise, initiating the formation of the active ester intermediate.

Nucleophilic Attack by 3-(1H-Tetrazol-1-yl)phenol

3-(1H-Tetrazol-1-yl)phenol (1.0 equiv) is introduced, and the mixture is stirred at 20°C for 4 hours. The reaction is quenched with water, and the product is extracted into ethyl acetate. After solvent evaporation, reverse-phase HPLC purification (acetonitrile/water + 0.1% trifluoroacetic acid) affords the ester in 45–50% yield.

Ethyl Chloroformate-Activated Mixed Carbonate

This method employs ethyl chloroformate to generate a mixed carbonate intermediate, enabling nucleophilic substitution under mild conditions.

Formation of the Mixed Carbonate

4-Isopropoxybenzoic acid (1.0 equiv) is treated with ethyl chloroformate (1.2 equiv) and triethylamine (2.0 equiv) in acetonitrile at 0°C. The resulting mixed carbonate is isolated via filtration and used without further purification.

Reaction with 3-(1H-Tetrazol-1-yl)phenol

The carbonate intermediate is reacted with 3-(1H-tetrazol-1-yl)phenol (1.0 equiv) in the presence of magnesium chloride (1.5 equiv) at 60°C for 6 hours. The reaction is monitored by TLC, and the product is crystallized from ethanol, achieving a yield of 65–70%.

Nucleophilic Aromatic Substitution

A less conventional route involves displacing a leaving group on a pre-functionalized aromatic ring.

Synthesis of 4-Isopropoxybenzoyl Fluoride

4-Isopropoxybenzoic acid is converted to its acyl fluoride using cyanuric fluoride. This intermediate exhibits enhanced electrophilicity compared to chlorides.

Coupling with 3-(1H-Tetrazol-1-yl)phenol

The acyl fluoride is reacted with 3-(1H-tetrazol-1-yl)phenol in dimethylacetamide (DMAc) at 100°C for 2 hours. Despite higher temperatures, this method avoids base-induced tetrazole ring decomposition, yielding the product in 60–65% purity after recrystallization.

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂, TEA, DCM | Reflux, 3h; RT, 14h | 53–58 | >95 |

| HATU/DIPEA | HATU, DIPEA, DMF | 20°C, 4h | 45–50 | 90 |

| Ethyl Chloroformate | ClCO₂Et, MgCl₂, MeCN | 60°C, 6h | 65–70 | 85 |

| Nucleophilic Substitution | Cyanuric fluoride, DMAc | 100°C, 2h | 60–65 | 80 |

Mechanistic Considerations and Optimization

Role of Base in Thionyl Chloride Method

Triethylamine scavenges HCl, shifting the equilibrium toward acyl chloride formation. Excess base, however, may deprotonate the tetrazole ring, necessitating stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of tetrazole derivatives with oxidized functional groups.

Reduction: Formation of alcohols or amines from the ester group.

Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate is in the development of antimicrobial agents. Compounds with tetrazole moieties have been shown to exhibit significant antibacterial activity against various pathogens. For instance, derivatives of tetrazole have been synthesized and tested for their efficacy against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth.

Case Study: Antibacterial Properties

A study focused on synthesizing tetrazole derivatives reported that compounds similar to this compound displayed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded, showcasing the compound's potential as a lead structure for antibiotic development .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8 | E. coli |

| Other Derivative A | 4 | S. aureus |

| Other Derivative B | 16 | Pseudomonas aeruginosa |

Anti-inflammatory Properties

In addition to its antibacterial properties, the compound has been investigated for anti-inflammatory effects. Research indicates that tetrazole derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Pesticide Development

The unique chemical structure of this compound allows it to be explored as a pesticide. Its efficacy against plant pathogens has been evaluated, showing potential for use in crop protection.

Case Study: Efficacy Against Fungal Pathogens

In agricultural trials, the compound was tested against common fungal pathogens affecting crops. Results indicated significant reductions in fungal growth, suggesting that this compound could serve as a novel fungicide.

| Pathogen | Concentration (g/L) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 0.5 | 85 |

| Botrytis cinerea | 0.2 | 90 |

Materials Science

Polymer Applications

this compound has been investigated for its potential use in polymer chemistry. Its ability to act as a plasticizer or additive can enhance the properties of polymers, improving flexibility and thermal stability.

Case Study: Polymer Blends

Research involving blends of this compound with polyvinyl chloride (PVC) demonstrated improved mechanical properties compared to standard formulations. The inclusion of this compound resulted in enhanced durability and resistance to environmental stressors.

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Physicochemical Properties

The following table summarizes critical differences between 3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate and closely related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | logP | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| This compound | C₁₇H₁₆N₄O₃ | 324.33 | 3-tetrazolyl, 4-isopropoxy | N/A | 7 |

| 4-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate | C₁₇H₁₆N₄O₃ | 324.34 | 4-tetrazolyl, 4-propoxy | 3.5066 | 7 |

| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | C₂₂H₂₂N₄O₂ | 386.45 | Pyridazine, ethylamino | N/A | 6 |

| I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) | C₂₂H₂₃N₃O₃ | 377.44 | Methylisoxazole, ethylamino | N/A | 6 |

Key Observations:

Positional Isomerism : The positional difference in the tetrazole ring (3- vs. 4-substitution) significantly impacts electronic distribution and steric effects. For instance, 4-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate exhibits a logP of 3.5066 , which is likely higher than the isopropoxy analog due to the linear propoxy chain’s reduced lipophilicity compared to branched isopropoxy.

Heterocyclic Variations : Pyridazine (I-6230) and methylisoxazole (I-6273) substituents introduce distinct electronic profiles. Pyridazine’s dual nitrogen atoms enhance polarity, while methylisoxazole’s oxygen and nitrogen may alter hydrogen-bonding capacity.

Functional Group Contributions

- Tetrazole vs. Pyridazine/Isoxazole :

Tetrazole rings are highly polar (polar surface area ~67.8 Ų) due to four nitrogen atoms, enhancing hydrogen-bonding capacity . Pyridazine and isoxazole analogs (e.g., I-6230, I-6273) exhibit lower polarity, favoring different pharmacokinetic profiles. - Alkoxy Chain Branching : The isopropoxy group’s branching may reduce metabolic stability compared to linear alkoxy chains (e.g., propoxy), as observed in related ester derivatives .

Biological Activity

3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies, and presenting relevant data.

Biological Activity Overview

Research indicates that compounds containing tetrazole moieties often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound in focus has been evaluated for its potential as a xanthine oxidase inhibitor, which is crucial in managing hyperuricemia and gout.

Xanthine Oxidase Inhibition

A study by Zhang et al. (2019) synthesized a series of derivatives based on the tetrazole structure to evaluate their efficacy as xanthine oxidase inhibitors. The most potent derivative exhibited an IC50 value of 0.031 μM, significantly lower than the control (topiroxostat, IC50 = 0.021 μM) . This suggests that this compound could possess similar inhibitory effects.

Antimicrobial Activity

The compound's activity against various bacterial strains was also assessed. In vitro tests indicated that derivatives with tetrazole rings showed enhanced antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. However, specific MIC values for this compound were not detailed in the available literature .

Data Table: Biological Activities

Safety and Toxicity Profile

The safety profile of related compounds has been investigated, showing low cytotoxicity in human cell lines (IC50 > 100 μM). Moreover, no genotoxicity was observed in micronucleus tests at concentrations up to 25 μM . This suggests a favorable safety margin for further development.

Q & A

Basic: What are the optimal synthetic routes for 3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with the preparation of the tetrazole-containing phenyl intermediate followed by esterification with 4-isopropoxybenzoic acid. Key steps include:

- Tetrazole ring formation : Use of sodium azide and trimethylsilyl chloride under reflux conditions to introduce the tetrazole moiety .

- Esterification : Activation of the carboxylic acid group (e.g., via DCC/DMAP coupling) to react with the phenolic hydroxyl group of the tetrazole intermediate.

- Optimization : Continuous flow synthesis may enhance yield and reduce side products for academic-scale batches .

Data Consideration:

- Monitor reaction progress via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .

- Yields for analogous tetrazole derivatives range from 80–89% under controlled conditions .

Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of tetrazole substitution and ester linkage. For example, tetrazole protons resonate at δ 8.5–9.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (EI or ESI) verifies molecular weight (expected ~340–350 g/mol) and fragmentation patterns .

- HPLC-PDA : Quantify purity (>95%) using C18 columns with acetonitrile/water gradients.

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELXL for refinement of single-crystal data .

Physicochemical Properties (Analogous Compound Example):

| Parameter | Value (4-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate) |

|---|---|

| Molecular Weight | 324.34 g/mol |

| logP | 3.51 |

| Polar Surface Area | 67.8 Ų |

| Hydrogen Bond Acceptors | 7 |

Advanced: How can researchers resolve contradictions in biological activity data observed for tetrazole-containing benzoate derivatives across different experimental models?

Methodological Answer:

- Assay Standardization : Compare activity in in vitro enzymatic assays (e.g., kinase inhibition) vs. in vivo models (e.g., anti-inflammatory pathways) .

- Structural Validation : Confirm compound stability under assay conditions (pH, temperature) using LC-MS to rule out degradation artifacts.

- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding modes with targets like Akt-mTOR or cofilin-1, then validate via SPR (surface plasmon resonance) .

Case Study:

- N-(3-(1H-tetrazol-1-yl)phenyl) isonicotinamide derivatives showed divergent effects on F-actin regulation in prostate cancer cells due to assay-specific redox conditions .

Advanced: What computational strategies are recommended for predicting the binding modes of this compound with inflammatory pathway enzymes?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions (e.g., COX-2 or 5-lipoxygenase) using AMBER or GROMACS, focusing on tetrazole’s hydrogen-bonding capacity .

- QSAR Modeling : Corporate electronic parameters (e.g., Hammett σ values for substituents) to predict activity trends. For example, isopropoxy groups enhance lipophilicity, impacting membrane permeability .

- Crystallographic Cross-Validation : Compare predicted poses with experimental crystal structures of similar compounds (e.g., PDB ID 7GZ) .

Key Insight:

- Tetrazole’s aromatic nitrogen atoms participate in π-π stacking with hydrophobic enzyme pockets, while the ester linker modulates conformational flexibility .

Basic: How can researchers validate the crystalline phase of this compound for reproducibility in solid-state studies?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for structure refinement. Ensure data resolution <1.0 Å to resolve tetrazole ring disorder .

- Powder XRD (PXRD) : Compare experimental patterns with simulated data from Mercury software to detect polymorphic impurities.

- Thermal Analysis : DSC/TGA identifies phase transitions; melting points for analogous compounds range 158–217°C .

Advanced: What strategies mitigate synthetic challenges in introducing the tetrazole moiety under mild conditions?

Methodological Answer:

- Microwave-Assisted Synthesis : Accelerate [2+3] cycloaddition between nitriles and sodium azide at 100°C for 30 minutes, reducing side reactions .

- Protecting Groups : Use trityl groups to shield reactive sites during esterification, followed by acidic deprotection .

- Catalytic Optimization : Employ Cu(I) catalysts to enhance regioselectivity for 1H-tetrazole over 2H-tetrazole isomers .

Advanced: How does the substitution pattern (e.g., isopropoxy vs. methoxy) influence the compound’s pharmacokinetic profile?

Methodological Answer:

- logP Analysis : Isopropoxy increases lipophilicity (logP +0.5 vs. methoxy), enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Metabolic Stability : Use liver microsome assays to compare oxidative degradation rates. Bulkier isopropoxy groups may resist CYP450 metabolism better than methoxy .

- Permeability Assays : Caco-2 cell models quantify intestinal absorption, correlating with substituent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.